N-(1-Naphthyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Naphthyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide is a complex organic compound with a molecular formula of C26H21N3O3. This compound is known for its unique structure, which includes a naphthyl group, a trifluoromethyl group, and a hydrazino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide typically involves the condensation of 1-naphthylamine with 2-(2-(trifluoromethyl)benzylidene)hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and naphthyl positions, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) or alkylating agents (methyl iodide, ethyl bromide) under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives with modified functional groups.
Reduction: Reduced hydrazino derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups at the benzylidene or naphthyl positions.
Scientific Research Applications
N-(1-Naphthyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-Naphthyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Naphthyl)-2-oxo-2-(2-(2-(benzyloxy)benzylidene)hydrazino)acetamide
- N-(1-Naphthyl)-2-oxo-2-(2-(2-(chloro)benzylidene)hydrazino)acetamide
- N-(1-Naphthyl)-2-oxo-2-(2-(2-(methyl)benzylidene)hydrazino)acetamide
Uniqueness
N-(1-Naphthyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
330858-72-5 |
---|---|
Molecular Formula |
C20H14F3N3O2 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
N-naphthalen-1-yl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C20H14F3N3O2/c21-20(22,23)16-10-4-2-7-14(16)12-24-26-19(28)18(27)25-17-11-5-8-13-6-1-3-9-15(13)17/h1-12H,(H,25,27)(H,26,28)/b24-12+ |
InChI Key |
JDVUQNVSROIZDF-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.